molecular formula C11H10N2OS B8610993 3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde

3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde

Cat. No. B8610993
M. Wt: 218.28 g/mol
InChI Key: GGBLHWZOCKFJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Dihydro-2H-1-thia-4a,9-diaza-fluorene-6-carbaldehyde

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole-7-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c14-7-8-2-3-9-10(6-8)13-4-1-5-15-11(13)12-9/h2-3,6-7H,1,4-5H2

InChI Key

GGBLHWZOCKFJGV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=CC(=C3)C=O)N=C2SC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a round bottomed flask was loaded 1.1 grams of (3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol, 6 grams of manganese dioxide and 250 ml chloroform. The mixture was stirred for one hour at room temperature and then filtered through a pad of celite. This yielded 0.67 grams of product (61%). MS: 219.0 (M+H). H-NMR (CDCl3): δ 10.04 (s, 1H), 7.67 (m, 3H), 4.25 (m, 2H), 3.27 (m, 2H), 2.50 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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